N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a benzo-dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic applications.
Medicine: Due to its potential biological activity, the compound could be explored for its medicinal properties, including anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of signal transduction, enzyme inhibition, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, thiazole derivatives, and furan-containing molecules. Examples include:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Thiazole: A basic thiazole ring structure used in various pharmaceuticals.
Furan: A simple furan ring that serves as a building block for more complex molecules.
Uniqueness
What sets N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential interactions with multiple biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-11-16(25-17(19-11)14-3-2-6-22-14)10-18-26(20,21)12-4-5-13-15(9-12)24-8-7-23-13/h2-6,9,18H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUVVRIWHBUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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